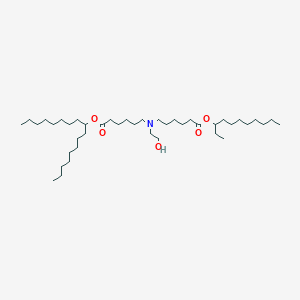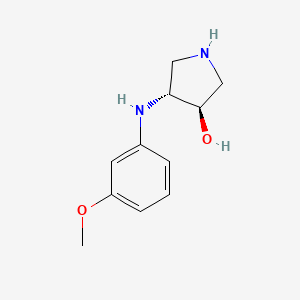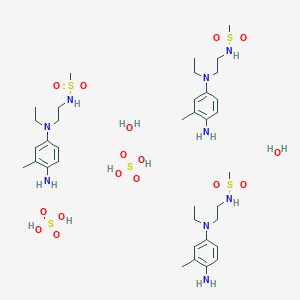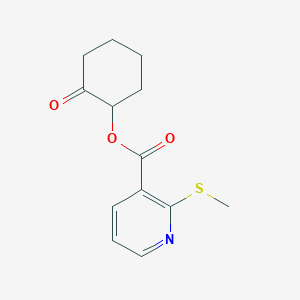
2-Oxocyclohexyl 2-(methylthio)nicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxocyclohexyl 2-(methylthio)nicotinate is a chemical compound that belongs to the class of nicotinates It is characterized by the presence of a 2-oxocyclohexyl group and a 2-(methylthio)nicotinate moiety
Preparation Methods
The synthesis of 2-Oxocyclohexyl 2-(methylthio)nicotinate typically involves the reaction of 2-oxocyclohexanecarboxylic acid with 2-(methylthio)nicotinic acid under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester bond. The reaction mixture is then heated to reflux, and the product is purified by recrystallization or column chromatography .
Chemical Reactions Analysis
2-Oxocyclohexyl 2-(methylthio)nicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohol derivatives.
Substitution: The methylthio group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or platinum oxide. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in organic transformations.
Biology: The compound has shown potential as an antifungal and antibacterial agent, making it a candidate for the development of new antimicrobial drugs.
Medicine: Research has indicated that derivatives of this compound may have anti-inflammatory and analgesic properties, which could be useful in the treatment of various medical conditions.
Mechanism of Action
The mechanism of action of 2-Oxocyclohexyl 2-(methylthio)nicotinate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by inhibiting key enzymes involved in microbial metabolism, leading to the disruption of cellular processes and ultimately cell death. In the case of its anti-inflammatory and analgesic properties, the compound may inhibit the production of pro-inflammatory cytokines and modulate pain signaling pathways .
Comparison with Similar Compounds
2-Oxocyclohexyl 2-(methylthio)nicotinate can be compared with other similar compounds such as:
Methyl nicotinate: Known for its vasodilatory effects and used in topical preparations for muscle and joint pain relief.
2-Methylalkyl nicotinates: These compounds have shown significant antifungal and antibacterial activity, similar to this compound.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to other nicotinates.
Properties
Molecular Formula |
C13H15NO3S |
|---|---|
Molecular Weight |
265.33 g/mol |
IUPAC Name |
(2-oxocyclohexyl) 2-methylsulfanylpyridine-3-carboxylate |
InChI |
InChI=1S/C13H15NO3S/c1-18-12-9(5-4-8-14-12)13(16)17-11-7-3-2-6-10(11)15/h4-5,8,11H,2-3,6-7H2,1H3 |
InChI Key |
FYUPZJHRGAYOAF-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)OC2CCCCC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,7-Dioxabicyclo[4.1.0]heptane](/img/structure/B13356457.png)
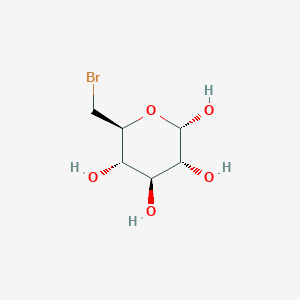
![4-{[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methoxy}benzamide](/img/structure/B13356468.png)
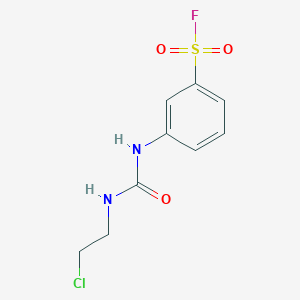
![N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-2-hydroxy-4,6-dimethylpyridine-3-carboxamide](/img/structure/B13356474.png)
![2-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole](/img/structure/B13356477.png)

![N-[2-(4-oxo-3(4H)-quinazolinyl)ethyl]-2-(1H-tetraazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B13356495.png)
![6-(2-Methylphenyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13356502.png)
![Ethyl 4-{[4,5-dimethyl-2-(pentyloxy)phenyl]sulfonyl}-1-piperazinecarboxylate](/img/structure/B13356509.png)
